molecular formula C15H12Cl2N2O4 B3714610 3-chloro-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide

3-chloro-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide

Cat. No.: B3714610
M. Wt: 355.2 g/mol
InChI Key: UNQYKVLPULYQPK-UHFFFAOYSA-N
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Description

3-chloro-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, nitro, and ethoxy functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide typically involves the following steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group, forming 4-chloro-3-nitroaniline.

    Acylation: The nitroaniline derivative is then acylated with 3-chloro-4-ethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Reduction: 3-chloro-N-(4-chloro-3-aminophenyl)-4-ethoxybenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-chloro-4-ethoxybenzoic acid and 4-chloro-3-nitroaniline.

Scientific Research Applications

3-chloro-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique functional groups make it suitable for the development of advanced materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies investigating the effects of nitro and chloro substituents on biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of nitro and chloro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-nitroaniline: Shares the nitro and chloro substituents but lacks the benzamide and ethoxy groups.

    3-chloro-4-ethoxybenzoic acid: Contains the chloro and ethoxy groups but lacks the nitro group and the benzamide structure.

    N-(4-chloro-3-nitrophenyl)benzamide: Similar structure but lacks the ethoxy group.

Uniqueness

3-chloro-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-chloro-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O4/c1-2-23-14-6-3-9(7-12(14)17)15(20)18-10-4-5-11(16)13(8-10)19(21)22/h3-8H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQYKVLPULYQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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